1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyethoxyethyl, methyl, phenyl, and propionoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multiple steps. One common method includes the reaction of 2-methyl-3-phenylpyrrolidine with 2-chloroethanol in the presence of a base to introduce the hydroxyethoxyethyl group. This is followed by esterification with propionic anhydride to form the propionoxy group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the propionoxy group, yielding a simpler pyrrolidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Simplified pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets. The hydroxyethoxyethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity. The propionoxy group may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethoxyethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
2-(2-Hydroxyethoxy)ethylamine: Lacks the phenyl and propionoxy groups, making it less complex.
1-(2-Hydroxyethoxyethyl)-4-phenylpiperidine: Contains a piperidine ring and is used in different applications
Uniqueness
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
74195-90-7 |
---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C18H27NO4/c1-3-17(21)23-18(16-7-5-4-6-8-16)9-10-19(15(18)2)11-13-22-14-12-20/h4-8,15,20H,3,9-14H2,1-2H3 |
InChI Key |
VESLVDYMKPUAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)CCOCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.